REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]([CH:9]=1)[C:7]#[N:8].[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:11]2[CH2:13][CH2:12]2)=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4,6.7.8|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C#N)C1)Br
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Name
|
|
Quantity
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4.36 g
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Type
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reactant
|
Smiles
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C1(CC1)B(O)O
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Name
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Cs2CO3
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Quantity
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49.62 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
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2.85 g
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Type
|
reactant
|
Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
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Name
|
|
Quantity
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1.14 g
|
Type
|
catalyst
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Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added to a large reaction tube with magnetic stir bar
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Type
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ADDITION
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Details
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added
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Type
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CUSTOM
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Details
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the tube was sealed under nitrogen
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Type
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FILTRATION
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Details
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This was then filtered with water and ethyl acetate washings
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Type
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ADDITION
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Details
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The combined washings were treated with saturated aqueous NaHCO3
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous was extracted 4 more times with ethyl acetate
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Type
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WASH
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Details
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the combined organic layer was washed twice with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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After filtration, concentration
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Type
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CUSTOM
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Details
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drying on the high vacuum
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Name
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|
Type
|
product
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Smiles
|
NC=1C=CC(=C(C#N)C1)C1CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |